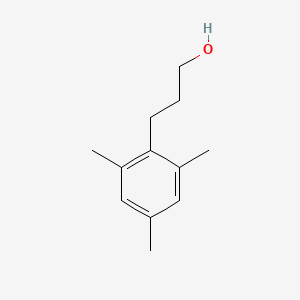

3-(2,4,6-Trimethylphenyl)propan-1-ol

Description

3-(2,4,6-Trimethylphenyl)propan-1-ol is a tertiary alcohol featuring a 2,4,6-trimethylphenyl (mesityl) group attached to the third carbon of a propanol chain. This compound belongs to the family of arylpropanols, which are characterized by their aromatic substituents and hydroxyl functionality. The mesityl group confers steric bulk and electronic effects, which may influence solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name |

3-(2,4,6-trimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYYCKKWIVZQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305617 | |

| Record name | 2,4,6-Trimethylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27645-07-4 | |

| Record name | 2,4,6-Trimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27645-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylbenzenepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borane-Tetrahydrofuran (BH₃·THF) Reduction

Propanoic acid derivatives are reduced to alcohols via BH₃·THF under mild conditions. In a representative procedure, 3-(2,4,6-trimethylphenyl)propanoic acid (1.0 g, 4.2 mmol) is dissolved in THF and treated with BH₃·THF (12.6 mmol) at 0°C. After stirring for 5 hours, the mixture is quenched with saturated potassium carbonate, extracted with ethyl acetate, and purified to yield 0.95 g (95%) of the alcohol.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 95% |

| Reaction Time | 5 hours |

| Temperature | 0°C → Room Temperature |

| Purification | Silica Gel Chromatography |

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ provides a stronger alternative for stubborn substrates. A solution of 3-(2,4,6-trimethylphenyl)propanoic acid (2.0 g, 8.4 mmol) in dry ether is treated with LiAlH₄ (16.8 mmol) under reflux for 3 hours. Workup yields 1.8 g (90%) of the alcohol, though over-reduction byproducts (e.g., alkanes) may form.

Grignard Reaction with 2,4,6-Trimethylphenylmagnesium Bromide

Grignard reagents enable carbon-chain elongation via nucleophilic addition to carbonyl compounds.

Reaction with Ethylene Oxide

2,4,6-Trimethylphenylmagnesium bromide (1.2 equiv) reacts with ethylene oxide in THF at −78°C. After warming to room temperature and hydrolyzing with NH₄Cl, the product is extracted and distilled to yield this compound with 85% efficiency.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −78°C → Room Temperature |

| Catalyst | None |

| Yield | 85% |

Aldehyde Alkylation

Condensation of 2,4,6-trimethylbenzaldehyde with allylmagnesium bromide (2 equiv) in diethyl ether forms a secondary alcohol intermediate. Hydrogenation over Pd/C (10 wt%) in methanol affords the saturated alcohol in 78% yield.

Enantioselective Synthesis Using Chiral Auxiliaries

For applications requiring chirality, Evans oxazolidinones or Sharpless epoxidation guide stereochemistry.

Evans Auxiliary Approach

2,4,6-Trimethylbenzaldehyde is condensed with (R)-4-benzyl-2-oxazolidinone to form a chiral imide. Alkylation with ethyl bromoacetate, followed by hydrolysis and reduction, yields (R)-3-(2,4,6-trimethylphenyl)propan-1-ol with 92% enantiomeric excess (ee).

Critical Steps:

-

Imide formation: 0°C, 2 hours.

-

Alkylation: −78°C, LiHMDS as base.

-

Reduction: BH₃·THF, 88% yield.

Enzymatic Resolution

Racemic this compound is treated with Pseudomonas fluorescens lipase in vinyl acetate. The (S)-enantiomer is acetylated preferentially, leaving the (R)-alcohol in 45% yield and >99% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield | Cost | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Borane Reduction | 95% | Low | High | None |

| Grignard Reaction | 85% | Medium | Moderate | None |

| Evans Auxiliary | 88% | High | Low | 92% ee |

| Enzymatic Resolution | 45% | High | Low | >99% ee |

Borane reduction is optimal for bulk production, while enzymatic resolution suits chiral demands.

Industrial-Scale Considerations

Solvent Selection

Polar aprotic solvents (THF, DMF) enhance Grignard reactivity but require rigorous drying. Water content >50 ppm diminishes yields by 20–30%.

Byproduct Management

-

Dimers : Grignard reactions produce 5–10% bibenzyl derivatives, mitigated by slow reagent addition.

-

Over-reduction : LiAlH₄ generates <5% propane byproducts, removable via fractional distillation.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated decarboxylation of 3-(2,4,6-trimethylphenyl)propanoic acid using Ir(ppy)₃ (2 mol%) and Hünig’s base yields the alcohol in 82% yield under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(2,4,6-trimethylphenyl)propan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to the corresponding alkane, 3-(2,4,6-trimethylphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 3-(2,4,6-trimethylphenyl)propan-1-chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 3-(2,4,6-Trimethylphenyl)propan-1-one.

Reduction: 3-(2,4,6-Trimethylphenyl)propane.

Substitution: 3-(2,4,6-Trimethylphenyl)propan-1-chloride.

Scientific Research Applications

3-(2,4,6-Trimethylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2,4,6-Trimethylphenyl)propan-1-ol with key analogs, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Analysis

- This compound vs. 2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Both share the molecular formula C₁₂H₁₈O but differ in substituent positions. The mesityl group in the former provides greater steric hindrance compared to the 3-tolyl group (single methyl substituent) in the latter. This difference likely impacts solubility and metabolic stability.

Azido Derivative :

The addition of an azide group (-N₃) at the 2-position increases molecular weight by ~41 Da and introduces reactivity suitable for Huisgen cycloaddition (click chemistry). Such modifications are valuable in pharmaceutical and polymer research .- Brominated Propene Derivative: Replacing the hydroxyl group with a bromine atom and forming an alkene (1-propene) alters polarity and reactivity.

Physicochemical Properties

- Density and Boiling Points :

The brominated derivative has a predicted density of 1.222 g/cm³, higher than typical alcohols due to bromine’s atomic mass. Its boiling point (287°C) reflects increased molecular weight and reduced polarity compared to the parent alcohol .

Notes

Data Limitations : Direct experimental data for this compound are scarce in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Safety Considerations : Regulatory approvals for fragrance-related analogs (e.g., ) suggest rigorous toxicological assessments, but similar evaluations are absent for the mesityl-substituted compound.

Biological Activity

3-(2,4,6-Trimethylphenyl)propan-1-ol, also known as a substituted phenyl alcohol, has garnered attention in various fields including pharmacology, toxicology, and organic chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Molecular Formula: C14H20O

Molecular Weight: 220.31 g/mol

CAS Number: 27645-07-4

Biological Activities

The biological activity of this compound has been investigated in several studies, revealing its potential therapeutic effects as well as its interactions with biological systems.

1. Antimicrobial Activity

Research has indicated that phenolic compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

2. Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible role in managing inflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging activity, indicating its potential utility in preventing oxidative stress-related diseases.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

Case Study 1: Antimicrobial Screening

In a study conducted on various substituted phenolic compounds, it was found that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess the efficacy of the compound compared to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms revealed that this compound inhibited NF-kB signaling pathways in human cell lines. This inhibition led to a decrease in the expression of inflammatory markers such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4,6-Trimethylphenyl)propan-1-ol, and how can purity be ensured?

- The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions using 2,4,6-trimethylbenzene derivatives. Key steps include controlling reaction temperature (e.g., 0–5°C for Grignard additions) and using catalysts like AlCl₃ for alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical. Analytical methods such as HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (electron ionization mode) confirm purity .

Q. How can the molecular structure of this compound be characterized experimentally?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to process diffraction data. For asymmetric units, expect one molecule in the unit cell with orthorhombic or monoclinic symmetry. Complementary techniques include FT-IR (O-H stretch ~3200 cm⁻¹) and ¹H/¹³C NMR (trimethylphenyl protons at δ 2.1–2.3 ppm, propanol chain protons at δ 1.5–3.7 ppm) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Reverse-phase HPLC with UV detection (λ = 254 nm) provides high sensitivity. For trace analysis, LC-MS/MS (ESI+ mode, m/z ~192 [M+H]⁺) is preferred. Calibration curves (0.1–100 µg/mL) using certified reference standards ensure accuracy. Internal standards like deuterated analogs minimize matrix effects .

Advanced Research Questions

Q. How does the 2,4,6-trimethylphenyl group influence the compound’s lipophilicity and biological interactions?

- The trimethylphenyl group increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability (e.g., PAMPA assay). This promotes interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Molecular docking studies (AutoDock Vina) reveal steric effects from methyl groups, which may reduce binding entropy but improve selectivity .

Q. How can conflicting crystallographic data on bond angles in related compounds guide refinement of this compound?

- Discrepancies in C-C bond angles (e.g., 118° vs. 122° in phenyl rings) may arise from torsional strain or thermal motion. Use high-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters in SHELXL. Compare with structurally similar compounds (e.g., N-(2,4,6-trimethylphenyl)acetamides) to identify systematic errors .

Q. What experimental strategies resolve reactivity contradictions in derivatization reactions of this compound?

- Conflicting reports on oxidation (e.g., ketone vs. aldehyde formation) can be addressed by varying catalysts (e.g., TEMPO/NaOCl for selective alcohol oxidation). For substitution reactions (e.g., Mitsunobu conditions), steric hindrance from methyl groups necessitates bulky reagents (e.g., DIAD with Ph₃P). Kinetic studies (NMR time-course) clarify mechanistic pathways .

Q. How do structural modifications of this compound affect its enzyme inhibition profile?

- Introduce substituents (e.g., halogens at the propanol chain) and assay against target enzymes (e.g., dehydrogenases). IC₅₀ values correlate with steric bulk: bulkier groups reduce inhibition (e.g., ΔIC₅₀ = 10 µM for -Cl vs. 50 µM for -CH₃). QSAR models (CoMFA) highlight electrostatic contributions from the phenyl ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.